molecular formula C17H22N4O4 B2935521 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1396884-84-6

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2935521
CAS No.: 1396884-84-6
M. Wt: 346.387
InChI Key: JLRIWGGENBWOEN-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a furan ring, a piperidine moiety, and a pyrazole carboxamide group, making it a subject of interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Furan-3-carbonyl Intermediate: The initial step involves the preparation of the furan-3-carbonyl chloride, which is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the furan-3-carbonyl piperidine intermediate.

    Pyrazole Carboxamide Synthesis: The final step involves the coupling of the furan-3-carbonyl piperidine intermediate with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-3-carboxylic acid derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often includes inhibition or activation of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cinnamamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups, in particular, contribute to its reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-20-10-14(16(19-20)24-2)15(22)18-9-12-3-6-21(7-4-12)17(23)13-5-8-25-11-13/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRIWGGENBWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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